molecular formula C15H14N2O4S B7451924 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole

2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole

Cat. No.: B7451924
M. Wt: 318.3 g/mol
InChI Key: JNNHYXIFAVSLFA-UHFFFAOYSA-N
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Description

2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole is a chemical compound with a complex structure that includes a nitrobenzenesulfonyl group attached to a dihydroindole ring

Properties

IUPAC Name

2-methyl-1-(4-nitrophenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-11-10-12-4-2-3-5-15(12)16(11)22(20,21)14-8-6-13(7-9-14)17(18)19/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNHYXIFAVSLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced through a sulfonylation reaction, where the indole compound is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Methylation: The final step involves the methylation of the indole nitrogen using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrobenzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Substitution: Substituted derivatives with different functional groups replacing the nitrobenzenesulfonyl group.

Scientific Research Applications

2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrobenzenesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1-(4-nitrobenzenesulfonyl)aziridine: Shares the nitrobenzenesulfonyl group but has an aziridine ring instead of an indole ring.

    4-nitrobenzenesulfonyl chloride: A precursor used in the synthesis of various sulfonyl compounds.

    2,3-dihydro-1H-indole: The core structure without the nitrobenzenesulfonyl group.

Uniqueness

2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole is unique due to the combination of the indole ring and the nitrobenzenesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and development in various scientific fields.

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